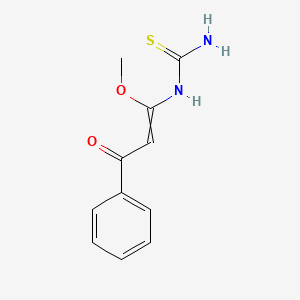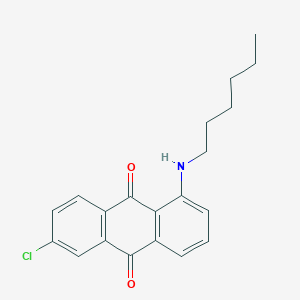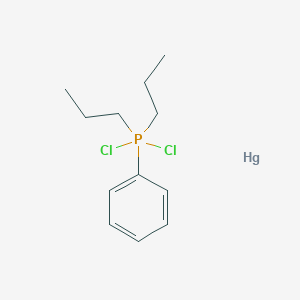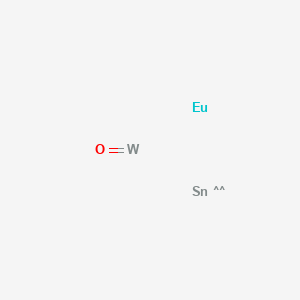
Nonadeca-10,13-dien-7-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadeca-10,13-dien-7-YN-2-one is a chemical compound known for its unique structure and properties. It is a ketone with 19 carbon atoms and features both double and triple bonds, making it an interesting subject for chemical research. This compound has been identified as a trail-following pheromone in certain termite species, specifically Glossotermes oculatus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadeca-10,13-dien-7-YN-2-one typically involves a series of organic reactions. One common method includes the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired compound. The process may involve steps such as:
Alkyne Addition: Adding an alkyne to an alkene under controlled conditions.
Hydrogenation: Partial hydrogenation to achieve the desired level of saturation.
Oxidation: Using oxidizing agents to introduce the ketone functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Nonadeca-10,13-dien-7-YN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Nonadeca-10,13-dien-7-YN-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of ketones with multiple unsaturated bonds.
Biology: The compound’s role as a trail-following pheromone in termites makes it valuable for studying insect behavior and communication.
Medicine: Research into its potential biological activities and interactions with biological molecules is ongoing.
Industry: It may be used in the development of pest control strategies, leveraging its pheromone properties to manage termite populations
Mechanism of Action
The mechanism by which Nonadeca-10,13-dien-7-YN-2-one exerts its effects involves its interaction with specific receptors in the target organisms. In termites, the compound is detected by chemoreceptors, triggering trail-following behavior. The molecular targets include olfactory receptors that are sensitive to the unique structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Dodecatrienol: Another trail-following pheromone found in termites, but with a different structure and fewer carbon atoms.
Neocembrene: A diterpene also used by termites for communication.
Uniqueness
Nonadeca-10,13-dien-7-YN-2-one is unique due to its combination of double and triple bonds, as well as its specific role in termite communication. Unlike other pheromones, it has a distinct structure that makes it highly specific to certain termite species .
Properties
CAS No. |
61481-32-1 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
nonadeca-10,13-dien-7-yn-2-one |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
XBRMLTSEMQMWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC#CCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)

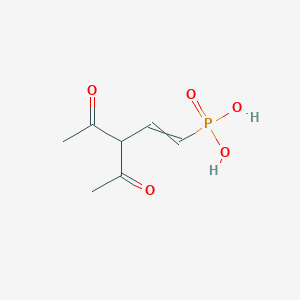

![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
